(3-(Carboxymethyl)phenyl)propanal
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Overview
Description
(3-(Carboxymethyl)phenyl)propanal is an organic compound with the molecular formula C11H12O3 It consists of a phenyl ring substituted with a carboxymethyl group and a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxymethyl)phenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanal with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Carboxymethyl)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: (3-(Carboxymethyl)phenyl)propanoic acid.
Reduction: (3-(Carboxymethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Carboxymethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Carboxymethyl)phenyl)propanal depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The carboxymethyl group can form hydrogen bonds with amino acid residues, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanal: Lacks the carboxymethyl group, making it less versatile in chemical reactions.
3-(Carboxymethyl)benzaldehyde: Similar structure but with an aldehyde group directly attached to the benzene ring.
3-(Carboxymethyl)phenyl)ethanol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
(3-(Carboxymethyl)phenyl)propanal is unique due to the presence of both a carboxymethyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[3-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-6-2-5-9-3-1-4-10(7-9)8-11(13)14/h1,3-4,6-7H,2,5,8H2,(H,13,14) |
InChI Key |
MBNPQBLSYJRRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=O)O)CCC=O |
Origin of Product |
United States |
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